
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and a nicotinaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde typically involves the reaction of 2,5-dimethylpyrrole with a suitable nicotinaldehyde derivative under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde group of the nicotinaldehyde reacts with the pyrrole ring to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the bond between the two components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help identify the most efficient conditions for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinic acid.
Reduction: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives of the original compound, depending on the electrophile used.
Applications De Recherche Scientifique
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The compound’s structure allows it to fit into the active site of the enzyme, blocking substrate access and leading to inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole: Another pyrrole-containing compound with similar structural features.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A compound with a pyrrole ring and additional functional groups that enhance its biological activity.
Uniqueness
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde is unique due to its specific combination of a pyrrole ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-13(14-7-12(9)8-16)15-10(2)4-5-11(15)3/h4-8H,1-3H3 |
Clé InChI |
SOCRKZVAABKYKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=NC=C(C(=C2)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



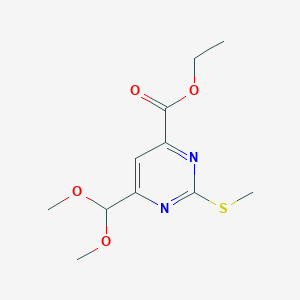
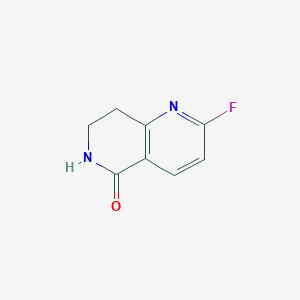
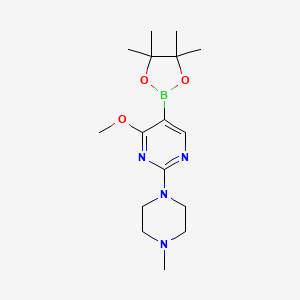
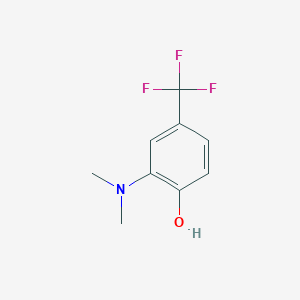
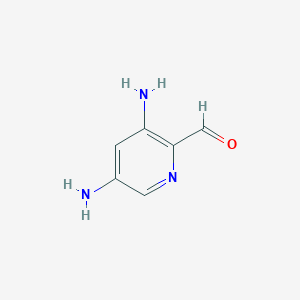


![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)


![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)

